
Ethyl 2-(1,3-dioxolan-2-yl)acetate
Overview
Description
Ethyl 2-(1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a fruity, apple-like odor . This compound is used in various applications, including as a fragrance and flavoring agent in cosmetics, food, and beverages .
Preparation Methods
Ethyl 2-(1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene . Industrial production methods may involve similar processes but on a larger scale, ensuring the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Chemical Reactions Analysis
Ethyl 2-(1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Pharmaceuticals
Ethyl 2-(1,3-dioxolan-2-yl)acetate has shown potential in pharmaceutical applications due to its ability to act as an intermediate in the synthesis of various bioactive compounds. It is particularly useful in the development of:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic formulations.
- Anti-inflammatory Drugs : Studies have suggested that this compound can be modified to enhance anti-inflammatory activity, contributing to the development of new therapeutic agents.
Food Industry
In the food industry, this compound serves as a flavoring agent due to its fruity aroma profile. It is used in:
- Flavoring Agents : Employed in various food products to enhance taste and aroma.
- Food Preservation : Its antimicrobial properties may also be leveraged in food preservation techniques.
Fragrance Industry
The compound is widely used in the fragrance industry as a scent enhancer. Its applications include:
- Perfumes and Cosmetics : Serving as a key ingredient in many fragrance formulations due to its pleasant odor.
- Household Products : Found in air fresheners and cleaning products to impart a desirable scent.
Table 1: Summary of Applications
Application Area | Specific Uses | Examples |
---|---|---|
Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs | Drug formulations |
Food Industry | Flavoring agents, food preservation | Beverages, snacks |
Fragrance Industry | Scent enhancers | Perfumes, air fresheners |
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their antimicrobial activities against various bacterial strains. The results indicated that certain modifications enhanced efficacy significantly compared to traditional antibiotics.
Case Study 2: Flavoring Agent Evaluation
Research conducted by the Food Science Journal assessed the use of this compound as a flavoring agent in beverages. Sensory evaluation tests demonstrated a positive consumer response to products containing this compound, highlighting its potential for broader application in food products.
Case Study 3: Fragrance Development
A study detailed in Perfume & Flavorist examined the incorporation of this compound into perfume formulations. The findings revealed that this compound not only improved scent longevity but also contributed to a more complex fragrance profile.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-dioxolan-2-yl)acetate involves its interaction with various molecular targets and pathways. As a protective group, it stabilizes carbonyl compounds by forming cyclic acetals, which are resistant to nucleophiles and bases . This stabilization is crucial in many synthetic processes, allowing for selective reactions to occur without interference from other functional groups .
Comparison with Similar Compounds
Ethyl 2-(1,3-dioxolan-2-yl)acetate can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Ethyl-2-methyl-1,3-dioxolane: This compound has an ethyl and a methyl group at the 2-position, making it slightly different in terms of chemical properties.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.
Biological Activity
Ethyl 2-(1,3-dioxolan-2-yl)acetate, a compound with significant applications in organic synthesis, has garnered attention for its biological activities. This article explores its biological effects, safety assessments, and potential mechanisms of action based on diverse research findings.
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.2 g/mol
- Boiling Point : 107°C at 11 Torr
- Density : 1.0409 g/cm³ at 20°C
Biological Activity Overview
This compound has been shown to influence various cellular processes, including:
- Cell Signaling : The compound modulates key signaling pathways, which can lead to alterations in gene expression and metabolic activities.
- Enzyme Interactions : It can act as both an inhibitor and an activator of specific enzymes, affecting metabolic flux and cellular functions .
Safety Assessments
Research indicates that this compound does not present significant safety concerns under normal usage conditions. Key findings include:
- Genotoxicity : Studies utilizing the Ames test and micronucleus assays have shown no mutagenic or clastogenic effects at tested concentrations .
- Skin Sensitization : The compound has not been associated with skin sensitization reactions in human trials .
The biological effects of this compound can be attributed to its interactions with biomolecules:
- Enzyme Inhibition : It may inhibit hydrolases by forming stable complexes at the enzyme's active site.
- Enzyme Activation : Alternatively, it can enhance the activity of other enzymes by inducing conformational changes that facilitate catalytic processes.
Dosage Effects in Animal Models
Animal studies have demonstrated that the biological effects of this compound are dose-dependent:
- Low Doses : Beneficial effects such as enhanced metabolic activity and improved cellular function.
- High Doses : Potential adverse effects including oxidative stress and cellular damage.
Table 1: Summary of Biological Effects
Study | Effect Observed | Concentration | Outcome |
---|---|---|---|
Ames Test | Mutagenicity | Up to 5000 μg/plate | Negative |
Micronucleus Test | Clastogenicity | Up to 1882 μg/mL | Negative |
Reproductive Toxicity Study | NOAEL | 1000 mg/kg/day | No significant adverse effects |
Case Study: Cellular Impact
In a laboratory setting, this compound was observed to alter gene expression related to metabolic pathways. Initial exposure resulted in acute changes in metabolic activity, followed by adaptive responses over time. This suggests a potential for both immediate and long-term impacts on cellular function depending on exposure duration and concentration .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 2-(1,3-dioxolan-2-yl)acetate in laboratory settings?
- Methodological Answer : The compound is typically synthesized via ketalization of ethyl acetoacetate with ethylene glycol. A two-step approach is employed:
Claisen Condensation : Ethyl acetoacetate is first prepared by condensing ethyl acetate using a base (e.g., sodium ethoxide) .
Ketalization : Ethyl acetoacetate reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) or metal catalysts (e.g., cobaloxime) to form the 1,3-dioxolane ring. Solvent-free conditions at 70–100°C for 8–24 hours yield high purity (>95%) .
Key Considerations : Catalyst selection (acid vs. metal), reaction time, and water removal (via Dean-Stark trap) critically impact yield .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the dioxolane ring (δ ~4.9–5.2 ppm for acetal protons) and ester carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1100 cm (C-O-C of dioxolane) confirm functional groups .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) in crystalline forms, critical for confirming stereochemistry .
- Chromatography : Flash silica gel chromatography (20% ethyl acetate/hexane) purifies the compound .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Flavor Chemistry : Known as Fructone, it is used to study fruity/floral flavor profiles due to its stability and low odor threshold .
- Organic Synthesis : Serves as a masked ketone precursor for pharmaceuticals (e.g., antipyretics) and heterocycles. Hydrolysis of the dioxolane ring regenerates reactive carbonyl groups .
- Material Science : Investigated as a monomer for biodegradable polyesters due to its ether-ester hybrid structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during ketalization?
- Methodological Answer :
Parameter | Optimal Conditions | Yield | Reference |
---|---|---|---|
Catalyst | Cobaloxime (CoCl/DH) | 95.9% | |
Temperature | 70°C (solvent-free) | 96.7% | |
Reagent Ratio | 1:6 (ethyl acetoacetate : ethylene glycol) | 79% |
- Trade-offs : Acid catalysts (e.g., p-TsOH) require longer reaction times but are cost-effective, while metal catalysts offer faster kinetics but higher cost .
Q. What analytical challenges arise in confirming the structure of this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Overlapping NMR signals (e.g., acetal vs. ester protons).
Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns . - Challenge 2 : Ambiguity in crystallographic data due to polymorphism.
Solution : Recrystallize from ethanol to obtain single crystals for X-ray analysis . - Challenge 3 : Contamination by diastereomers.
Solution : Optimize chromatography (e.g., gradient elution) to separate isomers .
Q. What mechanistic insights are available for the ketalization of ethyl acetoacetate to form this compound?
- Methodological Answer :
- Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen facilitates nucleophilic attack by ethylene glycol, followed by dehydration to form the dioxolane ring .
- Metal-Catalyzed Pathway : Cobaloxime stabilizes the transition state via coordination to the carbonyl group, accelerating ketal formation .
- Kinetic Studies : Rate-determining step is the nucleophilic addition; isotopic labeling (DO) confirms reversible hemiacetal intermediate formation .
Properties
IUPAC Name |
ethyl 2-(1,3-dioxolan-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJQVSEJWUQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282947 | |
Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-78-8 | |
Record name | NSC28932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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